molecular formula C24H15ClN2O2S B4332093 N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE

N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE

Cat. No.: B4332093
M. Wt: 430.9 g/mol
InChI Key: KMPSUKCYRIBVJT-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE is a complex organic compound that belongs to the class of dibenzofuran derivatives. This compound is characterized by the presence of a dibenzofuran core, which is a fused heterocyclic structure containing two benzene rings and one furan ring. The compound also features a carboxamide group, a pyridin-2-ylthio substituent, and a chloro substituent, making it a molecule of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction involving a biphenyl precursor and a suitable oxidizing agent.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the dibenzofuran derivative is reacted with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution with Pyridin-2-ylthio Group: The pyridin-2-ylthio group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a thiol in the presence of a base.

    Chlorination: The chloro substituent can be introduced through a halogenation reaction, typically using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or pyridin-2-ylthio groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan Derivatives: Compounds with similar dibenzofuran cores but different substituents, such as dibenzo[b,d]furan-4-carboxylic acid or dibenzo[b,d]furan-4-amine.

    Pyridine Derivatives: Compounds with similar pyridine substituents, such as 2-chloropyridine or 2-thiopyridine.

    Carboxamide Derivatives: Compounds with similar carboxamide groups, such as benzamide or acetamide derivatives.

Uniqueness

N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)dibenzofuran-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O2S/c25-19-14-15(11-12-21(19)30-22-10-3-4-13-26-22)27-24(28)18-8-5-7-17-16-6-1-2-9-20(16)29-23(17)18/h1-14H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPSUKCYRIBVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)NC4=CC(=C(C=C4)SC5=CC=CC=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE
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N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE
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N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE
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N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE
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N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE
Reactant of Route 6
N-[3-CHLORO-4-(2-PYRIDINYLSULFANYL)PHENYL]DIBENZO[B,D]FURAN-4-CARBOXAMIDE

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